synthesis of 4,6-Dibromothieno[2,3-d]pyrimidine starting materials
synthesis of 4,6-Dibromothieno[2,3-d]pyrimidine starting materials
Executive Summary & Strategic Importance
4,6-Dibromothieno[2,3-d]pyrimidine is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical "starting material" for the divergent synthesis of kinase inhibitors (e.g., PI3K, EGFR inhibitors). Its structural utility lies in the differential reactivity of the two bromine atoms:
-
C4-Bromine: Highly reactive toward SNAr displacements (with amines/alkoxides) or Palladium-catalyzed cross-couplings.
-
C6-Bromine: Less reactive, requiring forcing conditions or specialized catalysts (e.g., Suzuki-Miyaura), allowing for controlled, sequential functionalization.
This guide details a robust, scalable 3-step synthesis designed for high purity and reproducibility, moving from commercially available thiophene precursors to the final dibrominated core.
Retrosynthetic Analysis & Logic
The synthesis is designed to install the halogen handles sequentially to avoid over-bromination or regioselectivity issues.
Logical Disconnection
-
C4-Br Installation: The final step utilizes deoxybromination of the lactam (pyrimidinone) tautomer.
-
C6-Br Installation: Exploits the inherent nucleophilicity of the thiophene ring (specifically the
-position to the sulfur) via Electrophilic Aromatic Substitution (EAS). -
Core Formation: Constructed via cyclocondensation of a 2-aminothiophene-3-carboxylate with a C1 synthon (formamide).
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic logic prioritizing sequential halogen installation to ensure regiochemical fidelity.
Detailed Synthetic Protocols
Phase 1: Construction of the Thieno[2,3-d]pyrimidine Core
Objective: Cyclize the aminothiophene precursor to form the pyrimidinone ring.
Reagents:
-
Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv)
-
Formamide (Excess, Solvent/Reagent)
-
Ammonium Acetate (0.1 equiv, Catalyst)
Protocol:
-
Setup: Charge a round-bottom flask with Ethyl 2-aminothiophene-3-carboxylate and Formamide (10 vol). Add Ammonium Acetate.
-
Reaction: Heat the mixture to 140–150 °C for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (20 vol) with vigorous stirring.
-
Isolation: The product, Thieno[2,3-d]pyrimidin-4(3H)-one, precipitates as an off-white solid. Filter, wash with water and cold ethanol. Dry in a vacuum oven at 50 °C.
Mechanism Note: Formamide acts as the C1 source (bridging carbon) and the nitrogen source (N3), forming the pyrimidine ring via a condensation-cyclization sequence.
Phase 2: Regioselective C6-Bromination
Objective: Install the bromine atom at the thiophene
Reagents:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv)
-
Bromine (
) (1.1 equiv) -
Glacial Acetic Acid (AcOH) (Solvent, 10 vol)
-
Sodium Acetate (1.1 equiv, Optional buffer)
Protocol:
-
Setup: Suspend the pyrimidinone in Glacial Acetic Acid.
-
Addition: Add
dropwise over 30 minutes at room temperature. A slight exotherm may occur. -
Reaction: Stir at 60–80 °C for 2–4 hours. The position 6 (adjacent to Sulfur) is the most nucleophilic site, ensuring high regioselectivity over position 5.
-
Quench: Pour the mixture into ice water containing sodium thiosulfate (to quench excess
). -
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/DMF if necessary to remove traces of dibrominated by-products.
-
Product: 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one.
Phase 3: Deoxybromination (Synthesis of Target)
Objective: Convert the C4-lactam (C=O) to the C4-bromide.
Reagents:
-
6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 equiv)
-
Phosphorus Oxybromide (
) (3.0–5.0 equiv) - -Dimethylaniline (1.0 equiv, Catalyst/Base)
-
Anhydrous Toluene or 1,2-Dichloroethane (Solvent)
Protocol:
-
Safety Warning:
is moisture-sensitive and corrosive. Handle in a fume hood. -
Setup: Suspend the starting material in the solvent. Add
-Dimethylaniline. -
Addition: Add
in portions to control the exotherm. -
Reaction: Reflux the mixture (110 °C ) for 3–6 hours. The suspension usually clears as the reaction proceeds, then may re-precipitate salts.
-
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/sodium bicarbonate solution. Caution: Vigorous hydrolysis of excess
occurs. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to obtain the pure 4,6-Dibromothieno[2,3-d]pyrimidine.
Diagram 2: Forward Synthesis Workflow
Caption: Step-by-step workflow for the conversion of aminothiophene to the dibrominated target.
Analytical Data & Troubleshooting
Expected Data Profile
| Compound | Key 1H NMR Features (DMSO-d6) | MS (ESI) m/z |
| Start Material | 172 [M+H]+ | |
| Intermediate 1 (Core) | 153 [M+H]+ | |
| Intermediate 2 (6-Br) | 231/233 [M+H]+ | |
| Target (4,6-Dibromo) | 293/295/297 [M+H]+ |
Troubleshooting Guide
-
Incomplete Cyclization (Phase 1): Ensure temperature reaches >140°C. If using ammonium formate instead of formamide, ensure anhydrous conditions.
-
Over-bromination (Phase 2): If 5,6-dibromo species is observed, lower temperature to RT and strictly control stoichiometry (1.05 equiv Br2).
-
Low Yield in Phase 3: Old
degrades to phosphoric acid. Ensure reagent is fresh and white/yellowish crystals, not orange syrup. Ensure the quench is not too acidic; neutralize effectively to prevent hydrolysis of the C4-Br bond.
References
-
Vertex AI Search. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ResearchGate. 1[2][3][4][5][6]
-
Ambeed, Inc. (2026). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine Product Data. AChemBlock. 7
-
National Institutes of Health (NIH). (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC. 8[2][3][5][6]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. 9
-
Sigma-Aldrich. (2026). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine Safety & Properties. Sigma-Aldrich. Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine 97% | CAS: 56844-12-3 | AChemBlock [achemblock.com]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
